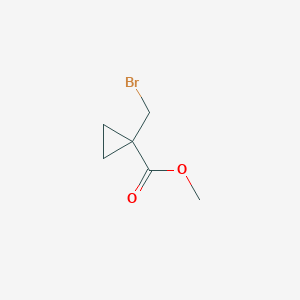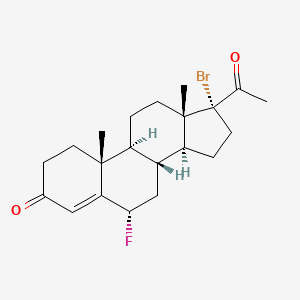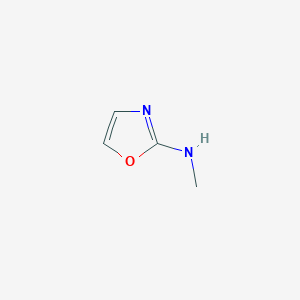
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
Übersicht
Beschreibung
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, or 2-OPQA, is an organic compound from the quinazolinone family. It is a small molecule that has been studied for its potential applications in the medical field. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-OPQA.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Activities Research on quinazoline derivatives, including those similar to 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, has demonstrated significant antifungal and antibacterial activities. In one study, synthesized quinazoline derivatives were tested against various fungi and bacteria. Specifically, these compounds showed antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas. The synthesis process involved the reaction of 2-amino benzoic acid with urea, followed by further chemical reactions to produce quinazolin-2,4-diol, which is a precursor for various quinazoline derivatives (Kale & Durgade, 2017).
Stability Under Stressful Conditions Another significant aspect of quinazoline derivatives' research focuses on their stability under stressful conditions. A study on a similar compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under various environmental stress factors like high temperature, light, and oxidants, found that these compounds are stable to UV radiation and elevated temperatures. However, they are prone to hydrolysis in alkaline conditions, leading to the breakdown of the amide group. This stability study is crucial for developing pharmaceutical substances, providing insights into the handling and storage conditions required to maintain the compound's integrity (Gendugov et al., 2021).
Synthesis and Pharmacological Potential The synthesis and evaluation of quinazoline derivatives for pharmacological applications, such as α1-adrenoceptor antagonists, have been explored. These compounds have shown promising hypotensive activity in normotensive cats and displayed α1-blocking activity in in vitro studies. The molecular modeling study indicated that these compounds could potentially serve as effective treatments for conditions like hypertension, showcasing the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Abou-Seri et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWGATUBUCAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610812 | |
| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid | |
CAS RN |
889958-08-1 | |
| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)







![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)



